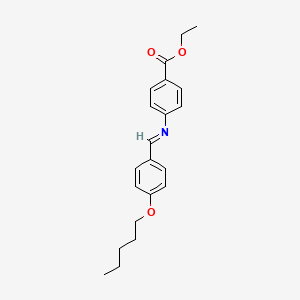

ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE

Description

Properties

IUPAC Name |

ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZICUICLNBRNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37168-42-6 |

Source

|

| Record name | Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

An In-depth Technical Guide to 4-pentyloxybenzylidene-4'-aminobenzoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-pentyloxybenzylidene-4'-aminobenzoic acid ethyl ester, a Schiff base with significant potential in materials science, particularly in the field of liquid crystals. This document delves into its nomenclature, synthesis, chemical properties, and applications, offering field-proven insights for researchers and developers.

Nomenclature and Synonyms

The compound is systematically named ethyl 4-((4-(pentyloxy)benzylidene)amino)benzoate . Due to its specific and relatively niche applications, it is not commonly known by a variety of trade names. The primary identifiers are its chemical name and CAS Registry Number.

A critical aspect of understanding this molecule is recognizing its constituent parts, which are often subjects of broader research:

-

4-aminobenzoic acid ethyl ester (Benzocaine): The amine-containing precursor, a well-known local anesthetic.[1][2][3]

-

4-pentyloxybenzaldehyde: The aldehyde-containing precursor, a derivative of benzaldehyde.

Understanding the properties of these precursors is essential for comprehending the synthesis and characteristics of the final Schiff base.

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-((4-(pentyloxy)benzylidene)amino)benzoate | [4] |

| CAS Number | 37168-42-6 | [4] |

| Molecular Formula | C21H25NO3 | [4] |

| Molecular Weight | 339.4281 g/mol | [4] |

| InChI | InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 | [4] |

| InChIKey | ZQZICUICLNBRNL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCCCCCOc1ccc(cc1)C=Nc2ccc(cc2)C(=O)OCC | [4] |

Synthesis and Mechanism

The synthesis of 4-pentyloxybenzylidene-4'-aminobenzoic acid ethyl ester is a classic example of Schiff base formation, which involves the condensation reaction between a primary amine and an aldehyde. In this case, ethyl 4-aminobenzoate reacts with 4-pentyloxybenzaldehyde.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the amino group of ethyl 4-aminobenzoate to the carbonyl carbon of 4-pentyloxybenzaldehyde. This is followed by the elimination of a water molecule to form the imine (Schiff base) linkage. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Sources

Structural Engineering of Calamitic Liquid Crystals: The Ethyl Benzoate Core

An In-Depth Technical Guide

Executive Summary

This technical guide explores the design, synthesis, and characterization of calamitic (rod-like) liquid crystals (LCs) incorporating the ethyl benzoate moiety . While often overshadowed by cyanobiphenyls in display technology, benzoate-based mesogens offer unique advantages in biocompatibility , dielectric tunability , and mesophase stability .

For researchers in materials science and drug development, this specific moiety—defined by a benzene ring linked to an ethyl ester group (

Molecular Architecture & Design Principles

The efficacy of a calamitic liquid crystal depends on its aspect ratio (length-to-breadth) and the anisotropy of its polarizability. The ethyl benzoate moiety functions as both a rigid core component and a polar terminal group.

The Role of the Ethyl Benzoate Moiety

-

Dipolar Ordering: The ester linkage (

) introduces a permanent dipole moment transverse to the long molecular axis. This increases the dielectric anisotropy ( -

Mesophase Stability: The ethyl group is short. Unlike longer alkyl chains (butyl, hexyl) that promote smectic (layered) ordering through van der Waals interdigitation, the ethyl terminus often favors Nematic phases by preventing strong layer decoupling, unless paired with a very long counter-tail.

-

Bio-relevance: Unlike cyano- or nitro-based LCs, benzoate esters are often precursors to, or derivatives of, parabens. This makes them attractive candidates for LC-based drug delivery systems where biocompatibility is a parameter.

Structural Logic

A typical ethyl benzoate LC follows the generic structure:

-

R (Tail): Usually an alkoxy chain (

) to induce fluidity. -

Core: Biphenyl, Phenyl, or Azo-benzene.

-

Linker: Ester, Azo, or Schiff base.

-

Ethyl Benzoate Terminus: Provides the "hard" end of the rod.

Synthetic Pathways[1][2]

The synthesis of ethyl benzoate-based LCs generally proceeds via the modification of ethyl 4-hydroxybenzoate . Two primary routes exist: the Convergent Acid Chloride Route (robust, scalable) and the Steglich Esterification (mild, good for sensitive groups).

Strategic Workflow

The following diagram outlines the convergent synthesis of a typical three-ring mesogen: Ethyl 4-(4'-alkoxybiphenyl-4-carbonyloxy)benzoate.

Figure 1: Convergent synthetic pathway for ethyl benzoate-based calamitic liquid crystals.

Experimental Protocol: Acid Chloride Esterification

This protocol describes the synthesis of Ethyl 4-(4'-n-octyloxybenzoyloxy)benzoate . This method is preferred over DCC coupling for benzoate cores due to higher yields and easier purification (urea byproducts from DCC are difficult to remove completely from LCs).

Materials

-

Precursor A: 4-(n-Octyloxy)benzoic acid (synthesized via alkylation of p-hydroxybenzoic acid).

-

Precursor B: Ethyl 4-hydroxybenzoate (Commercial).[1]

-

Reagents: Thionyl chloride (

), Pyridine (dry), Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

-

Place 10 mmol of 4-(n-octyloxy)benzoic acid in a 50 mL round-bottom flask (RBF).

-

Add 15 mL of freshly distilled

and 2 drops of DMF (catalyst). -

Reflux at 80°C for 3 hours under a

guard tube. -

Critical Check: The solution should turn clear. If turbid, reflux longer.

-

Remove excess

by rotary evaporation under reduced pressure. Add dry toluene and evaporate twice to remove traces of thionyl chloride (azeotropic removal). -

Result: 4-(n-Octyloxy)benzoyl chloride (Yellowish oil/solid). Use immediately.

Step 2: Esterification (Schotten-Baumann type)

-

Dissolve 10 mmol of Ethyl 4-hydroxybenzoate in 20 mL of dry Pyridine/DCM (1:1 mixture) in a separate flask. Cool to 0°C in an ice bath.

-

Dissolve the acid chloride (from Step 1) in 10 mL dry DCM.

-

Add the acid chloride solution dropwise to the phenol solution over 30 minutes with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

Step 3: Purification (Self-Validating)

-

Pour the reaction mixture into 100 mL ice-cold dilute HCl (1M) to neutralize pyridine.

-

Extract with DCM (

mL). Wash organic layer with -

Dry over

and evaporate solvent. -

Recrystallization: Recrystallize the crude solid from Ethanol/Ethyl Acetate (9:1) . Repeat until the transition temperatures are constant (constant melting point is the validation metric).

Structure-Property Relationships & Characterization[1][4][5][6]

Understanding how the ethyl benzoate moiety influences phase behavior is vital for tailoring these materials.

Phase Behavior Logic

The ethyl ester group is a "moderate" promoter of smectic phases.

-

Short Tails (

): The molecule is too rigid. High melting points, often no liquid crystal phase (direct Crystal -

Medium Tails (

): Nematic (N) phase dominates. The ethyl group disrupts the layer packing required for Smectic phases compared to a longer alkyl ester. -

Long Tails (

): Smectic A (SmA) or Smectic C (SmC) phases appear as van der Waals forces between tails stabilize layers.

Representative Data

The following table summarizes the phase transition temperatures for a homologous series of Ethyl 4-(4'-n-alkoxybenzoyloxy)benzoates.

| Alkoxy Chain (n) | Melting Point ( | Transition ( | Clearing Point ( | Mesophase Type |

| n=4 (Butyl) | 88°C | - | 102°C | Nematic Only |

| n=6 (Hexyl) | 76°C | - | 115°C | Nematic Only |

| n=8 (Octyl) | 68°C | 82°C | 124°C | Smectic A + Nematic |

| n=10 (Decyl) | 71°C | 95°C | 121°C | Smectic A Only |

| n=12 (Dodecyl) | 75°C | - | 118°C | Smectic C Only |

Note: Data is representative of typical trends in benzoate dimers.

Phase Identification (POM)

Using Polarized Optical Microscopy (POM):

-

Nematic Phase: Look for Schlieren textures (thread-like defects) or marble textures.[2] Flash the sample mechanically; if it flows like a liquid but stays bright under crossed polarizers, it is Nematic.

-

Smectic A: Look for Focal Conic Fan textures or homeotropic (black) regions.

-

Ethyl Effect: The ethyl benzoate group often causes a "pre-transitional" effect where the viscosity increases sharply before crystallization.

Applications in Drug Development

While traditional LCs are used in displays, ethyl benzoate LCs are gaining traction in pharmaceutics .[3]

-

Biocompatibility: The hydrolysis of these LCs yields p-hydroxybenzoic acid (a paraben metabolite) and ethanol, which are metabolically manageable compared to cyanobiphenyls.

-

Drug Delivery Vectors: The LC phase can solubilize hydrophobic drugs. The "ethyl benzoate" core provides

- -

Biosensors: The Nematic-to-Isotropic transition is sensitive to surface impurities. Functionalizing the ethyl ester surface can create sensors where bacterial presence disrupts the LC alignment, visible as a dark-to-bright optical switch.

Figure 2: Impact of alkyl chain length on the mesomorphic behavior of ethyl benzoate mesogens.

References

-

Pandya, V., et al. (2023).[4] A synthesis and mesophase behaviour of homologous series: 4-(4'-n-alkoxy benzoyloxy) azo benzenes 4"-ethyl carboxylate. World Scientific News. Link

-

Balkanli, S., et al. (2021).[5][1] Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Link

-

Marin, L., et al. (2016).[6] Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity.[7] Comptes Rendus Chimie. Link

-

Muhammad, K., et al. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals.[3][1][4][2][8][6][7][9][10][11][12][13] Link[1]

-

Doshi, A.V., et al. (2011).[3] Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. Der Pharma Chemica.[3] Link

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A synthesis and mesophase behaviour of homologous series: 4-(4’-n-alkoxy benzoyloxy) azo benzenes 4”ethyl carboxylate with terminal ester group as a ethyl carboxylate - World Scientific News [worldscientificnews.com]

- 5. mdpi.com [mdpi.com]

- 6. intelcentru.ro [intelcentru.ro]

- 7. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijres.org [ijres.org]

- 13. srd.nist.gov [srd.nist.gov]

Advanced Phase Behavior of Azomethine Liquid Crystals: A Technical Guide

Topic: Azomethine Liquid Crystals Phase Behavior Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azomethine liquid crystals (ALCs), characterized by the Schiff base linkage (–CH=N–), represent a critical class of thermotropic mesogens.[1][2] For materials scientists, they offer tunable optical anisotropy and dielectric properties essential for optoelectronics. For drug development professionals, the azomethine core acts as a privileged pharmacophore with documented antibacterial and anticancer activities.[3] This guide synthesizes the phase behavior literature, focusing on the causal relationships between molecular architecture (terminal chains, lateral substituents) and mesophase transitions (Nematic/Smectic), providing a rigorous framework for synthesis and characterization.

Molecular Architecture & Synthesis Strategy

The phase behavior of ALCs is governed by the rigidity of the core and the flexibility of terminal wings. The azomethine linkage provides the necessary stepped core structure that maintains linearity while allowing for electronic conjugation.

Causal Synthesis Protocol

The standard synthesis involves a condensation reaction between a para-substituted benzaldehyde and a para-substituted aniline. The choice of solvent and catalyst is critical to prevent hydrolysis of the reversible –CH=N– bond.

Experimental Workflow:

-

Stoichiometry: Equimolar amounts (0.01 mol) of 4-alkoxybenzaldehyde and 4-substituted aniline.

-

Solvent System: Absolute ethanol is preferred to drive the equilibrium forward via water exclusion. Glacial acetic acid (2-3 drops) acts as a catalyst.

-

Reaction Conditions: Reflux for 3–6 hours. Monitoring via TLC (Thin Layer Chromatography) is essential to ensure consumption of the aldehyde.

-

Purification: The crude precipitate must be recrystallized from ethanol/DMF mixtures.

-

Scientific Rationale: Repeated recrystallization removes unreacted amine, which can significantly depress phase transition temperatures and broaden DSC peaks.

-

Synthesis Pathway Diagram

Figure 1: Step-by-step condensation pathway for Azomethine Liquid Crystals synthesis.

Characterization Framework

Trustworthy phase identification requires a multi-modal approach. Relying solely on DSC (Differential Scanning Calorimetry) can lead to misinterpretation of crystal-crystal transitions as mesophases.

Validated Characterization Protocol

-

Polarized Optical Microscopy (POM):

-

Procedure: Sample sandwiched between glass slides (no cover slip to avoid stress) on a hot stage.

-

Observation: Cool from Isotropic (I) at 1–2°C/min.

-

Diagnostic Textures: Look for Schlieren textures (Nematic) or Focal Conic Fan textures (Smectic A/C).

-

-

Differential Scanning Calorimetry (DSC):

-

Procedure: Two heating/cooling cycles at 10°C/min.

-

Data Extraction: Use the second heating cycle to eliminate thermal history.

-

Validation: The sum of enthalpies (

) for mesophase transitions should be significantly lower than the melting enthalpy (

-

Characterization Logic Diagram

Figure 2: Integrated characterization workflow for validating mesophase identity.

Structure-Property Relationships: Literature Analysis

The phase behavior of ALCs is highly sensitive to the length of terminal alkyl chains and lateral substituents. This section analyzes the "In" homologous series (e.g., N-(4-substituted benzylidene)-4-alkylaniline) to illustrate these effects.

The Terminal Chain Effect[4][5][6][7]

-

Short Chains (n=1-4): Typically exhibit high melting points and purely Nematic (N) phases. The molecular aspect ratio favors end-to-end alignment but lacks sufficient Van der Waals forces for layering.

-

Medium/Long Chains (n=6-16): As chain length increases, lateral Van der Waals interactions between alkyl tails stabilize layered structures, inducing Smectic (SmA/SmC) phases.

-

Odd-Even Effect: Transition temperatures often oscillate (alternating higher and lower values) as carbon number increases, damping out for long chains.

Lateral Substitution Effect

Introducing lateral groups (e.g., -CH3, -NO2, -Cl) on the aromatic core disrupts molecular packing.

-

Steric Hindrance: Increases the molecular breadth, reducing the length-to-breadth ratio (

). -

Result: Drastic reduction in melting temperatures (

) and clearing points (

Quantitative Phase Data

The following table summarizes the phase behavior of a representative homologous series of Azomethine LCs (based on 4-alkoxy-N-(4-methylthio)benzylidene)aniline derivatives).

| Compound Code | Terminal Chain (n) | Melting ( | Nematic Range ( | Smectic Range ( | Phase Sequence (Cooling) |

| I-4 | 4 | 112.5 | 18.0 | - | I |

| I-6 | 6 | 109.0 | 14.5 | - | I |

| I-8 | 8 | 105.2 | 10.1 | 4.5 | I |

| I-10 | 10 | 98.4 | 5.2 | 12.8 | I |

| I-16 | 16 | 92.1 | - | 22.0 | I |

Table 1: Effect of alkoxy chain length on transition temperatures.[5] Note the shift from Nematic to Smectic as 'n' increases.

Phase Behavior Logic Diagram

Figure 3: Causal logic connecting structural modifications to observed phase types.

Biological & Drug Development Relevance[3]

While primarily studied for materials science, the azomethine core is a bioactive pharmacophore.

-

Dual Functionality: Researchers in drug discovery utilize the Schiff base formation to create prodrugs. The liquid crystalline state of these molecules is increasingly relevant in Lipid-Based Drug Delivery Systems (LBDDS) , where the self-assembly properties of LCs (Smectic vesicles) can enhance the solubility and bioavailability of hydrophobic drugs.

-

Bioactivity: Azomethine derivatives have demonstrated significant antibacterial activity against S. aureus and E. coli. The electron-donating capability of the nitrogen atom in the –CH=N– linkage is central to their mechanism of action, often involving chelation with metal ions in biological systems.

References

-

Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups. Source: National Institutes of Health (NIH) URL:[Link]

-

Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. Source: MDPI Crystals URL:[Link][6]

-

New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. Source: Semantic Scholar / Molecules URL:[Link][4]

-

Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives. Source: MDPI Molecules URL:[Link]

-

Review on Azomethine-Compounds with Their Applications. Source: ResearchGate URL:[7][Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New Advanced Liquid Crystalline Materials Bearing Bis-Azomethine as Central Spacer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Ethyl 4-(4-pentyloxybenzylideneamino)benzoate

[1]

Executive Summary

Ethyl 4-(4-pentyloxybenzylideneamino)benzoate (CAS: 37168-42-6 ) is a rod-like (calamitic) liquid crystalline compound belonging to the Schiff base ester family.[1][2] Characterized by a rigid benzylideneaniline core flanked by a flexible pentyloxy tail and an ethyl ester head group, this molecule exhibits thermotropic mesomorphism, specifically displaying smectic mesophases. It serves as a critical reference material in the study of structure-property relationships in liquid crystals (LCs) and as a dopant in the formulation of eutectic mixtures for optoelectronic displays.

This guide details the physicochemical identity, validated synthesis protocols, and material characterization of this compound, designed for researchers in materials science and organic synthesis.

Chemical Identity & Nomenclature[2]

| Attribute | Detail |

| Chemical Name | Ethyl 4-[(4-pentyloxybenzylidene)amino]benzoate |

| CAS Number | 37168-42-6 |

| Molecular Formula | C₂₁H₂₅NO₃ |

| Molecular Weight | 339.43 g/mol |

| IUPAC Name | Ethyl 4-[[(4-pentoxyphenyl)methylidene]amino]benzoate |

| SMILES | CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |

| Structural Class | Schiff Base (Anil); Calamitic Mesogen |

Synthesis & Fabrication Protocol

The synthesis of Ethyl 4-(4-pentyloxybenzylideneamino)benzoate proceeds via a classical acid-catalyzed condensation reaction between an aldehyde and an amine (Schiff base formation).[1] This reaction is reversible; therefore, continuous water removal is critical to drive the equilibrium toward the product.

Reaction Scheme

The following diagram illustrates the condensation pathway:

Caption: Acid-catalyzed condensation of 4-pentyloxybenzaldehyde and ethyl 4-aminobenzoate.

Detailed Methodology

Reagents:

-

4-Pentyloxybenzaldehyde (1.0 eq)[1]

-

Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)[1]

-

Absolute Ethanol (Solvent, ~10 mL per gram of reactant)

-

Glacial Acetic Acid (Catalyst, 2-3 drops)[1]

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-pentyloxybenzaldehyde and 10 mmol of ethyl 4-aminobenzoate in 40 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The disappearance of the aldehyde spot indicates completion.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature. The Schiff base typically crystallizes out of the solution upon cooling. If no precipitate forms, cool the flask in an ice bath (0–4°C).

-

Filtration: Filter the precipitate using a Büchner funnel under vacuum. Wash the solid cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/ethyl acetate mixture to obtain the pure mesogen.

-

Drying: Dry the purified crystals in a vacuum desiccator over P₂O₅ or silica gel for 12 hours.

Material Characterization

Validating the structure and phase behavior is essential for ensuring the compound's utility in liquid crystal applications.[3]

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

FT-IR (KBr Pellet):

-

1715 cm⁻¹: C=O stretch (Ester).

-

1625 cm⁻¹: C=N stretch (Imine).

-

1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

-

Phase Transition Temperatures

This compound exhibits enantiotropic liquid crystalline behavior.[1] The reported transitions are:

| Transition | Temperature (°C) | Description |

| Melting Point (Cr → S) | 74°C | Transition from Crystalline solid to Smectic mesophase.[1] |

| Clearing Point (S → I) | 95°C | Transition from Smectic mesophase to Isotropic liquid. |

Note: Transition temperatures may vary slightly (±1–2°C) depending on purity and heating rates (typically 10°C/min in DSC).

Experimental Workflow Diagram

The following Graphviz diagram outlines the complete isolation and characterization workflow to ensure reproducibility.

Caption: Step-by-step isolation and purification workflow for high-purity mesogen production.

Applications & Significance

-

Liquid Crystal Displays (LCDs): Used as a component in LC mixtures to adjust the elastic constants and viscosity of the nematic/smectic host.

-

Thermotropic Research: Acts as a model system for studying the "odd-even" effect in homologous series of alkoxy-benzylidene-anilines.[1]

-

Organic Electronics: Potential precursor for photosensitive polymers when functionalized with acrylate groups.[1]

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

Precautions:

-

Inhalation: Avoid breathing dust/vapors.[1] Use in a fume hood.[1]

-

Skin/Eye Contact: Wear nitrile gloves and safety goggles.[1] Schiff bases can hydrolyze to release the parent amine and aldehyde, which may be sensitizers.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

-

References

Synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate from benzocaine

Synthesis of Ethyl 4-(4-pentyloxybenzylideneamino)benzoate: A Versatile Schiff Base Intermediate from Benzocaine

For correspondence:

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate, a Schiff base with potential applications in materials science and as an intermediate in drug development. The synthesis involves the acid-catalyzed condensation of the local anesthetic benzocaine (ethyl 4-aminobenzoate) with 4-pentyloxybenzaldehyde. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for the characterization and purification of the final product. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a class of organic compounds with diverse applications in medicinal chemistry, coordination chemistry, and materials science.[1] Their biological activities, including antibacterial, antifungal, and antitumor properties, have made them a focal point of significant research.[1] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[2]

This application note details the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate from two readily available starting materials: benzocaine and 4-pentyloxybenzaldehyde. Benzocaine, or ethyl 4-aminobenzoate, is a widely used local anesthetic, making it an economical and accessible primary amine source.[3] 4-Pentyloxybenzaldehyde provides the aldehydic component for the condensation reaction.

The resulting Schiff base, ethyl 4-(4-pentyloxybenzylideneamino)benzoate, possesses a molecular structure that makes it an interesting candidate for further functionalization and incorporation into more complex molecules. This protocol is designed to be a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction. The primary amine of benzocaine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-pentyloxybenzaldehyde. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Figure 1: Overall reaction for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate.

Experimental Protocol

Materials and Equipment

| Material | Grade | Supplier |

| Benzocaine (Ethyl 4-aminobenzoate) | ≥98% | Sigma-Aldrich, Alfa Aesar |

| 4-Pentyloxybenzaldehyde | ≥97% | Sigma-Aldrich, TCI |

| Absolute Ethanol | Reagent Grade | Fisher Scientific |

| Glacial Acetic Acid | ACS Reagent Grade | VWR |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with heating mantle | - | - |

| Buchner funnel and flask | - | - |

| Filter paper | - | - |

| Beakers and other standard glassware | - | - |

| Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) | - | - |

| Melting point apparatus | - | - |

| FT-IR Spectrometer | - | - |

| NMR Spectrometer | - | - |

Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of benzocaine in 30 mL of absolute ethanol. Stir the mixture until the benzocaine is completely dissolved.

-

Addition of Aldehyde: To the benzocaine solution, add 1.92 g (10 mmol) of 4-pentyloxybenzaldehyde.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The formation of the product will be indicated by the appearance of a new spot with a different Rf value than the starting materials.

-

Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. As the solution cools, the product should precipitate out as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven at a temperature not exceeding 50°C to a constant weight.

Purification

The crude product can be further purified by recrystallization from hot ethanol.[4]

-

Dissolve the crude product in a minimum amount of hot absolute ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized ethyl 4-(4-pentyloxybenzylideneamino)benzoate can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₃ |

| Molecular Weight | 339.43 g/mol [5] |

| Appearance | Expected to be a crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic imine (C=N) stretching band around 1600-1630 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹). The IR spectrum for ethyl p-(p-pentyloxybenzylidene)aminobenzoate is available from the NIST database.[5]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm). Other expected signals include those for the aromatic protons, the ethyl group of the ester, and the pentyloxy group.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum should show a characteristic signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm. Signals for the carbonyl carbon of the ester, and the aromatic and aliphatic carbons are also expected.

Safety and Handling

-

Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Benzocaine may cause skin sensitization.

-

Glacial acetic acid is corrosive and should be handled with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the appropriate amount of catalyst was added. |

| Oily product instead of solid | Impurities present | Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate). |

| Product does not precipitate upon cooling | Product is too soluble in the reaction solvent | Reduce the volume of the solvent by evaporation before cooling. Alternatively, add the reaction mixture to cold water to precipitate the product. |

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate from benzocaine. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible to a wide range of researchers. The characterization methods outlined will ensure the identity and purity of the final product. This versatile Schiff base can serve as a valuable building block for the development of novel compounds in various fields of chemical and pharmaceutical research.

References

-

Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (n.d.). Retrieved February 22, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (2015, June 16). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. (2018, September 24). Al-Nahrain Journal of Science. Retrieved February 22, 2026, from [Link]

-

ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

-

Benzoic acid, 4-amino-, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023, July 28). International Journal of Molecular and Cellular Medicine. Retrieved February 22, 2026, from [Link]

-

Synthetic method of ethyl p-aminobenzoate - Eureka | Patsnap. (2012, January 11). Patsnap. Retrieved February 22, 2026, from [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (2020, July 19). Quora. Retrieved February 22, 2026, from [Link]

-

Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025, March 14). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]

-

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate - the NIST WebBook. (n.d.). NIST. Retrieved February 22, 2026, from [Link]

- US7547798B2 - Process for preparing aminobenzoate esters - Google Patents. (n.d.). Google Patents.

-

Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

[FREE] You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, - brainly.com. (2020, October 16). Brainly.com. Retrieved February 22, 2026, from [Link]

-

Preparation of Ethyl p-aminobenzoate - Chempedia - LookChem. (n.d.). LookChem. Retrieved February 22, 2026, from [Link]

-

Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

-

Solved This is the 'H NMR spectrum of the starting material, | Chegg.com. (2019, March 19). Chegg.com. Retrieved February 22, 2026, from [Link]

Sources

Application Note and Protocol: Synthesis of Ethyl 4-((4-pentyloxybenzylidene)amino)benzoate

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[2] This reaction is a cornerstone of organic synthesis due to its versatility and the wide-ranging applications of the resulting products. Schiff bases are pivotal intermediates in the synthesis of various bioactive compounds, ligands for metal complexes, and advanced materials such as liquid crystals.[2]

This application note provides a detailed protocol for the synthesis of a specific Schiff base, ethyl 4-((4-pentyloxybenzylidene)amino)benzoate, from 4-pentyloxybenzaldehyde and ethyl 4-aminobenzoate. This molecule is of interest due to its potential liquid crystalline properties, stemming from its elongated, rigid molecular structure. The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering a reliable method for the preparation and characterization of this compound.

Reaction Mechanism

The formation of a Schiff base is a nucleophilic addition-elimination reaction.[3] The reaction is typically acid-catalyzed and proceeds in two main stages. First, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate known as a carbinolamine or hemiaminal.[2][3] This step is reversible. The subsequent step involves the acid-catalyzed dehydration (elimination of a water molecule) of the unstable carbinolamine to form the stable imine (Schiff base).[2][3] The removal of water is crucial to drive the reaction equilibrium towards the product.[4]

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of ethyl 4-((4-pentyloxybenzylidene)amino)benzoate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 4-Pentyloxybenzaldehyde | C₁₂H₁₆O₂ | 192.25[5] | 1.92 g | 10.0 | Liquid, Colorless[6] |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.65 g | 10.0 | Solid, White Crystalline[7] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 30 mL | - | Solvent, Flammable Liquid |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | - | Catalyst, Corrosive |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter flask

-

Glass filter paper

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC chamber

-

UV lamp (254 nm)

-

Melting point apparatus

-

Rotary evaporator (optional)

Step-by-Step Procedure

-

Reaction Setup:

-

Place 1.92 g (10.0 mmol) of 4-pentyloxybenzaldehyde and 1.65 g (10.0 mmol) of ethyl 4-aminobenzoate into a 100 mL round-bottom flask.[8]

-

Add 30 mL of absolute ethanol to dissolve the reactants.[9]

-

Add a magnetic stir bar and 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

-

Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Maintain the reflux for 2-3 hours. The formation of a precipitate may be observed as the reaction progresses.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][11]

-

Prepare a TLC chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).[12]

-

On a TLC plate, spot the starting materials (dissolved in a small amount of solvent) and a sample from the reaction mixture.

-

The reaction is complete when the spot corresponding to the limiting reactant (aldehyde or amine) has disappeared, and a new, more non-polar spot for the product is prominent.[13] Visualize the spots under a UV lamp.

-

-

Workup and Isolation:

-

After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature.

-

Further cool the flask in an ice bath to promote complete crystallization of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Air-dry the crude product on the filter paper.

-

-

Purification:

-

The most effective method for purifying solid Schiff bases is recrystallization.[14]

-

Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely.[9][15]

-

If the product does not readily crystallize upon cooling, a small amount of water can be added dropwise until persistent turbidity is observed, then the solution is reheated until clear and allowed to cool slowly.[9]

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

-

Caption: Workflow for the synthesis of the target Schiff base.

Characterization

The identity and purity of the synthesized ethyl 4-((4-pentyloxybenzylidene)amino)benzoate can be confirmed through various analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid. |

| Melting Point | A sharp melting point range is indicative of high purity. The literature value for the melting point of ethyl 4-aminobenzoate is 88-90 °C. |

| FT-IR (cm⁻¹) | Disappearance of N-H stretches (around 3300-3400 cm⁻¹) from ethyl 4-aminobenzoate and the C=O stretch (around 1700 cm⁻¹) from 4-pentyloxybenzaldehyde. Appearance of a strong C=N (imine) stretch around 1625-1640 cm⁻¹.[16] |

| ¹H NMR | Disappearance of the aldehyde proton signal (~9-10 ppm) and the amine protons (~4-5 ppm). Appearance of a new singlet for the imine proton (-CH=N-) around 8-9 ppm. Signals corresponding to the aromatic protons and the pentyloxy and ethyl groups should be present and correctly integrated. |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the imine carbon (~160 ppm).[16] |

Note: The final product has a molecular weight of 339.43 g/mol and a molecular formula of C₂₁H₂₅NO₃.[17][18]

Safety Precautions

-

4-Pentyloxybenzaldehyde: May cause skin and eye irritation.[19]

-

Ethyl 4-aminobenzoate: May be harmful if swallowed or absorbed through the skin and may cause an allergic skin reaction.[20][21][22] It is also a suspected mutagen.[21]

-

Ethanol: Flammable liquid.

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Troubleshooting

-

Low Yield: Ensure the reaction goes to completion by monitoring with TLC. Insufficient heating or reaction time can lead to low conversion. Water in the reaction medium can shift the equilibrium back to the reactants; ensure the use of absolute ethanol.

-

Product is an Oil/Difficult to Crystallize: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, a different recrystallization solvent or a binary solvent system (e.g., ethanol/water, DMF/methanol) may be required.[14][15]

-

Impure Product: Incomplete reaction or side reactions can lead to impurities. Ensure proper washing of the crude product with cold solvent. If recrystallization is insufficient, column chromatography on silica gel may be necessary for purification.[9]

References

-

Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry Schiff Bases. (n.d.). SATHEE. Retrieved from [Link]

-

Saleh, T. A. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. DOI: 10.5772/intechopen.108688. Retrieved from [Link]

-

What are solvents used in recrystallization of Schiff base? (2019, November 26). ResearchGate. Retrieved from [Link]

-

Wagner, R. W., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10443. DOI: 10.7717/peerj.10443. Retrieved from [Link]

-

Li, Y., et al. (2023). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Cell Reports Physical Science, 4(11), 101652. DOI: 10.1016/j.xcrp.2023.101652. Retrieved from [Link]

-

Paluti, C. (n.d.). Imine Formation, Structure & Synthesis. Study.com. Retrieved from [Link]

-

Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017, December 25). Chemistry Stack Exchange. Retrieved from [Link]

-

Imine formation-Typical procedures. (2024, October 21). OperaChem. Retrieved from [Link]

-

From a Multistep synthesis: imine formation, imine reduction, amine acetylation What do the TLC plates show you about your reaction steps? (2020, April 15). Chegg. Retrieved from [Link]

-

SAFETY DATA SHEET - 4-n-Pentyloxybenzaldehyde. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]

-

Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). SlideShare. Retrieved from [Link]

-

What is the TLC stain for imine formation? (2022, April 27). ResearchGate. Retrieved from [Link]

-

Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

-

How to detect imine from schiff base formation reaction? (2019, July 17). ResearchGate. Retrieved from [Link]

-

Banik, B. K., Banik, I., & Becker, F. F. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 239. Retrieved from [Link]

-

Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde. (2004, October 5). Cole-Parmer. Retrieved from [Link]

-

Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169–181. DOI: 10.1016/j.saa.2013.04.024. Retrieved from [Link]

-

Benzaldehyde, 4-(pentyloxy)-. (n.d.). Cheméo. Retrieved from [Link]

-

Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 70. Retrieved from [Link]

-

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. (2013, August). ResearchGate. Retrieved from [Link]

-

Ferguson, G., et al. (2012). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908. DOI: 10.1107/S160053681203912X. Retrieved from [Link]

-

Krishnarao, N. (2023). A NOVEL AMINO BENZOATE MOIETY PROMOTED METHANE SULFONIC ACID CATALYSED SYNTHESIS OF SCHIFF BASES AND THEIR BIOLOGICAL EVALUATION. World Journal of Pharmaceutical Research, 12(6), 776-788. DOI: 10.20959/wjpr20236-27809. Retrieved from [Link]

-

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Seidel, D. (2016). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 49(3), 437–448. DOI: 10.1021/acs.accounts.5b00508. Retrieved from [Link]

-

Qasem, N. M. K. (2012). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. An-Najah National University. Retrieved from [Link]

- Process for preparing aminobenzoate esters. (2009). Google Patents.

Sources

- 1. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Imine Formation, Structure & Synthesis | Study.com [study.com]

- 5. Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Imine formation-Typical procedures - operachem [operachem.com]

- 11. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]

- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ethyl p-(p-pentyloxybenzylidene)aminobenzoate [webbook.nist.gov]

- 18. Ethyl p-(p-pentyloxybenzylidene)aminobenzoate [webbook.nist.gov]

- 19. fishersci.com [fishersci.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols: Solvent Selection for Schiff Base Liquid Crystal Synthesis

Introduction

Schiff bases, or imines, are a cornerstone in the design of thermotropic liquid crystals due to the linearity and stability conferred by the azomethine (-CH=N-) linkage.[1][2] The synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is deceptively simple.[3][4] However, achieving high yields of pure, mesogenic products is critically dependent on a nuanced and often overlooked parameter: the choice of solvent. The solvent does not merely act as a passive medium for the reactants; it actively influences reaction equilibrium, kinetics, and in some cases, the final product's purity and mesomorphic properties.[3][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in the synthesis of Schiff base liquid crystals. We will move beyond simple solubility considerations to explore the mechanistic role of the solvent, providing actionable protocols and troubleshooting advice grounded in established chemical principles.

The Crucial Role of the Solvent in Schiff Base Formation

The synthesis of a Schiff base is a reversible equilibrium reaction that proceeds via a two-step mechanism:

-

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral carbinolamine (or hemiaminal) intermediate.[3][6]

-

Dehydration: This intermediate then eliminates a molecule of water to form the final imine product.[3][6]

The solvent's properties directly impact both of these stages. The key is to select a solvent that not only solubilizes the reactants but also facilitates the forward reaction while shifting the equilibrium towards the product side.

Key Solvent Properties and Their Mechanistic Impact

1. Polarity and Protic vs. Aprotic Nature

The polarity of the solvent plays a significant role in the reaction rate and equilibrium.[3][7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents, possessing hydroxyl groups, are highly effective for Schiff base synthesis.[5][8] They can stabilize the polar tetrahedral intermediate through hydrogen bonding, accelerating the initial nucleophilic addition.[3] Furthermore, they can participate in the proton transfer steps required for water elimination. Ethanol is one of the most commonly cited solvents for this synthesis, often used under reflux conditions, sometimes with a few drops of an acid catalyst like glacial acetic acid to accelerate the reaction.[4][8][9][10]

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF) can be useful when reactants have poor solubility in alcohols.[4][11] While they can solvate polar intermediates, they do not participate in proton transfer. Their higher boiling points can be advantageous for reactions requiring more thermal energy.

-

Apolar Solvents (e.g., Toluene, Benzene, Hexane): These solvents are crucial when the primary strategy for driving the reaction forward is the physical removal of water.[8][12] The dehydration step is the rate-determining step and is reversible.[13] In the presence of water, the Schiff base can hydrolyze back to the starting amine and aldehyde.[3][14] Apolar solvents that form an azeotrope with water allow for its continuous removal using a Dean-Stark apparatus, effectively shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[15][16][17]

2. Boiling Point and Reaction Temperature

The reaction temperature, dictated by the solvent's boiling point (when running under reflux), must be high enough to overcome the activation energy of the dehydration step but not so high as to cause degradation of the reactants or products. Most Schiff base syntheses are conducted under reflux for several hours.[4][8][9]

3. Azeotropic Water Removal

For syntheses in non-polar solvents, the ability to form a low-boiling azeotrope with water is the most critical property. Toluene is a classic example, forming an azeotrope with water that boils at 85°C.[15] As the vapor condenses in the Dean-Stark trap, the water (denser) separates and is collected, while the toluene (less dense) overflows and returns to the reaction flask, continuously removing water and driving the reaction to completion.[15][16]

Solvent Selection Workflow

The choice of solvent is a multi-faceted decision. The following workflow provides a logical approach to selecting an appropriate solvent system.

Caption: Workflow for rational solvent selection in Schiff base synthesis.

Comparison of Common Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Key Feature & Use Case | Advantages | Disadvantages |

| Ethanol | 78 | 25.3 | Polar Protic. General-purpose solvent for most syntheses.[8][9][10] | Excellent reactant solubility, facilitates proton transfer, easily removed. | Equilibrium may not fully favor products without a catalyst. |

| Toluene | 111 | 2.4 | Apolar. For azeotropic water removal.[12] | Drives reaction to completion by removing water.[16] | Higher boiling point, potential toxicity, requires specialized glassware (Dean-Stark).[17] |

| DMF | 153 | 38.3 | Polar Aprotic. For poorly soluble reactants.[4][11] | High boiling point, excellent solvating power. | Difficult to remove, can decompose at high temperatures. |

| Water | 100 | 80.1 | Green Solvent. For specific "on-water" syntheses.[12][18] | Environmentally benign, non-toxic, can accelerate reactions.[12][18] | Product must be insoluble in water for easy isolation.[3] |

| CPME | 106 | 4.7 | Green Solvent. Alternative to THF or Toluene.[19] | High hydrophobicity, stable, less prone to peroxide formation.[19] | Less common, may require optimization. |

Experimental Protocols

Protocol 1: General Synthesis in a Polar Protic Solvent (Ethanol)

This protocol is suitable for the synthesis of many common Schiff base liquid crystals, such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a classic nematic liquid crystal.[2]

Materials:

-

4-alkoxybenzaldehyde (10 mmol)

-

4-alkylaniline (10 mmol)

-

Absolute Ethanol (50 mL)

-

Glacial Acetic Acid (optional, 2-3 drops)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Dissolve the 4-alkoxybenzaldehyde (10 mmol) in absolute ethanol (25 mL) in the round-bottom flask with magnetic stirring.

-

In a separate beaker, dissolve the 4-alkylaniline (10 mmol) in absolute ethanol (25 mL).

-

Add the aniline solution to the aldehyde solution in the flask.[10]

-

(Optional) Add 2-3 drops of glacial acetic acid as a catalyst.[8]

-

Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][20]

-

After completion, cool the reaction mixture in an ice bath. The solid product should precipitate.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane).[21][22]

Protocol 2: Synthesis with Azeotropic Water Removal (Toluene)

This protocol is ideal for reactions where the equilibrium is unfavorable or when reactants/products are sensitive to protic solvents.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Aromatic amine (10 mmol)

-

Toluene (60 mL)

-

p-Toluenesulfonic acid (p-TSA) (optional, catalytic amount)

-

Round-bottom flask (100 mL), Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Set up the reaction flask with the Dean-Stark apparatus and a reflux condenser.[15]

-

Add the aromatic aldehyde (10 mmol), aromatic amine (10 mmol), and toluene (60 mL) to the flask.[12]

-

(Optional) Add a catalytic amount of p-TSA to accelerate the reaction.[17]

-

Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Continue reflux until no more water collects in the trap (typically 4-8 hours).[12]

-

Once the reaction is complete, cool the flask to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid or oil is the crude product.

-

Purify the product by recrystallization from an appropriate solvent.

Visualizing the Core Reaction Mechanism

The following diagram illustrates the key steps in Schiff base formation, highlighting the role of catalysis and the dehydration equilibrium.

Caption: Mechanism of Schiff base formation.

Conclusion

The selection of a solvent for Schiff base liquid crystal synthesis is a critical decision that profoundly impacts reaction success. A systematic approach, considering reactant solubility, the mechanism of imine formation, and the need to drive the reaction equilibrium, is paramount. For general-purpose synthesis, ethanol offers an excellent balance of solvating power and participation in the reaction mechanism. For more challenging syntheses or to maximize yield, the use of an apolar solvent like toluene with a Dean-Stark apparatus for azeotropic water removal is the gold standard. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can optimize their synthetic strategies, leading to higher yields and purer liquid crystalline materials.

References

- SATHEE. (n.d.). Chemistry Schiff Bases.

- (n.d.). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents.

- (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC.

- Al-Obaidi, N. S., & Al-Dujaili, A. H. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 55-61.

- (n.d.). synthesis and characterisation of schiff base liquid crystals possessing dialkylamino terminal - UTAR Institutional Repository.

- van der Kooij, M. J., et al. (2020). The effect of polarity on the molecular exchange dynamics in imine-based covalent adaptable networks. Polymer Chemistry. DOI:10.1039/D0PY01555E

- Aparicio-Anglès, X., et al. (2020).

- Wikipedia. (n.d.). Dean–Stark apparatus.

- Royal Society of Chemistry. (2026, January 5). Dean-Stark apparatus | Resource.

- ResearchGate. (n.d.). Synthesis route for Schiff base liquid crystal molecule.

- (n.d.). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry.

- El-Ablack, A. Z., et al. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. MDPI.

- Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References.

- (1998, September 9). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine - Semantic Scholar.

- (2024, September 5). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach - STM Journals.

- (n.d.). Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online.

- (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube.

- (2015, January 31). What are the conditions used for schiff base reaction? - ResearchGate.

- (2019, March 20). What are the best solvents mixture to produce Schiff bases cristals? - ResearchGate.

- (n.d.). Mechanisms of imine exchange reactions in organic solvents - RSC Publishing.

- (n.d.). US3510538A - Continuous process for dehydration of tertiary butyl alcohol - Google Patents.

- (2023, December 19). Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC.

- (2024, November 27). Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B.

- (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC.

- (2014, January 6). Full article: Synthesis and powder X-ray diffraction of new Schiff-base liquid crystal.

- (n.d.). Liquid Crystal Materials - TCI Chemicals.

- (n.d.). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain - World Journal of Environmental Biosciences.

- Gamble, A. (2012, August 12). Synthesis of Liquid Crystals.

- LibreTexts, C. (2022, April 7). 3.3C: Determining Which Solvent to Use.

- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.

Sources

- 1. eprints.utar.edu.my [eprints.utar.edu.my]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 4. environmentaljournals.org [environmentaljournals.org]

- 5. chemijournal.com [chemijournal.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. ijpca.org [ijpca.org]

- 13. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]

- 14. colorado.edu [colorado.edu]

- 15. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 16. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. journals.stmjournals.com [journals.stmjournals.com]

- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 20. environmentaljournals.org [environmentaljournals.org]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Polarized Optical Microscopy (POM) of Nematic Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Anisotropic World of Nematic Schiff Bases with Polarized Optical Microscopy

Schiff bases, a class of organic compounds containing a carbon-nitrogen double bond, are of significant interest in materials science and drug development due to their rich polymorphism and ability to form liquid crystal phases.[1] Among these, the nematic phase is characterized by long-range orientational order of its constituent molecules, while lacking positional order.[2][3] This unique combination of properties makes them highly responsive to external stimuli, a desirable trait for applications in displays, sensors, and optical switches.[1][4] Polarized Optical Microscopy (POM) stands as a primary and indispensable technique for the characterization of these materials.[5] It is a contrast-enhancing method that leverages the birefringent nature of anisotropic materials, such as liquid crystals, to reveal detailed information about their structure and composition.[6][7] By analyzing the characteristic optical textures that emerge, researchers can identify mesophases, determine phase transition temperatures, and gain insights into the molecular organization of the material.[8]

This guide provides a comprehensive overview of the principles and protocols for analyzing the nematic textures of Schiff bases using POM. It is designed to equip researchers with the foundational knowledge and practical steps necessary to confidently prepare samples, acquire high-quality images, and interpret the observed textures.

The Principle of Polarized Optical Microscopy in Liquid Crystal Analysis

A standard optical microscope is transformed into a polarized light microscope by the addition of two key components: a polarizer and an analyzer.[6] The polarizer, placed before the sample, filters incoming unpolarized light, allowing only light waves vibrating in a single plane to pass through.[9] When this plane-polarized light interacts with an optically anisotropic material like a nematic liquid crystal, it is split into two mutually perpendicular components: the ordinary and extraordinary rays.[10] These two rays travel at different velocities through the material, resulting in a phase difference upon exiting the sample.[11] The analyzer, a second polarizer positioned after the sample and oriented perpendicular (at 90°) to the first, recombines these light components.[12] This recombination leads to constructive and destructive interference, producing a pattern of light, dark, and colored areas that constitute the microscopic texture of the sample.[7] Isotropic materials, which have uniform optical properties in all directions, will appear dark between crossed polarizers as they do not alter the polarization of the light.[9]

Nematic Schiff Bases: Molecular Structure and Anisotropic Properties

Schiff bases that exhibit liquid crystalline behavior, often referred to as mesogenic, typically possess a rigid, elongated molecular structure.[13] This rod-like shape is crucial for the formation of the nematic phase, where the molecules align their long axes, on average, in a common direction known as the director (n ).[14] While the molecules have this orientational order, their centers of mass are randomly distributed, giving the phase its fluid-like properties.[15] This anisotropy in molecular arrangement leads to anisotropy in the material's optical properties, specifically birefringence, which is the key to its visualization with POM.[5][16] The Schiff base linkage (-C=N-) contributes to the molecular linearity and stability, which is conducive to the formation of the mesophase.[1]

Protocol for Sample Preparation and POM Analysis

The quality of the observed textures is highly dependent on the sample preparation. The following protocol outlines the steps for preparing a thin film of a nematic Schiff base for POM analysis.

Materials:

-

Microscope slides

-

Cover slips

-

Hot plate with precise temperature control

-

Spatula

-

Polarized Optical Microscope

Step-by-Step Protocol:

-

Sample Loading: Place a small amount (a few milligrams) of the Schiff base powder onto a clean microscope slide.[17]

-

Heating to Isotropic Phase: Transfer the slide to a calibrated hot plate and heat the sample above its clearing point, the temperature at which it transitions to the isotropic liquid phase. This is visually confirmed when the sample becomes a clear, non-birefringent liquid.

-

Cover Slip Placement: Carefully place a cover slip over the molten sample. The capillary action will draw the liquid into a thin, uniform film between the slide and the cover slip.[17]

-

Cooling and Observation: Slowly cool the sample on the hot stage of the polarized optical microscope. As the sample cools, it will transition into the nematic phase. This is where the characteristic textures will appear.[18]

-

Microscopic Analysis: Observe the sample through the eyepieces of the POM with crossed polarizers. The textures that form upon cooling from the isotropic liquid are typically the most well-defined. Note the temperatures at which phase transitions occur.

Interpreting Nematic Textures: Schlieren and Marbled Textures

The cooling of a nematic Schiff base from its isotropic liquid state often results in the formation of distinct optical textures. The two most common textures observed in the nematic phase are the Schlieren texture and the marbled texture.

The Schlieren Texture

The Schlieren texture is one of the most characteristic and informative textures of the nematic phase.[19] It is distinguished by the presence of dark brushes or bands that emanate from point-like defects, known as disclinations.[16][20] These disclinations are points where the director field is discontinuous.[19] The dark brushes represent regions where the local director is aligned either parallel or perpendicular to the polarization direction of the polarizer or analyzer, resulting in the extinction of light.[16]

The number of brushes originating from a single point defect can be used to determine the strength of the disclination, denoted by 's'. A disclination with two brushes has a strength of s = ±1/2, while a disclination with four brushes has a strength of s = ±1. In nematic phases, both two- and four-brush disclinations are commonly observed. The sign of the disclination can be determined by rotating the microscope stage; the brushes of disclinations with opposite signs will rotate in opposite directions.[20]

The Marbled Texture

The marbled texture is another common texture observed in nematic liquid crystals. It is characterized by a less defined, more thread-like or grainy appearance compared to the Schlieren texture. This texture arises from a more random and less uniform alignment of the director throughout the sample. While it also contains disclinations, they are typically more numerous and less distinct than in a well-defined Schlieren texture. The marbled texture can sometimes be a precursor to the Schlieren texture, with the domains growing and coalescing over time to form the larger, more defined regions of the Schlieren pattern.

| Feature | Schlieren Texture | Marbled Texture |

| Appearance | Characterized by distinct dark brushes emanating from point defects.[16][20] | Appears as a more grainy, thread-like, or mottled pattern.[21][22] |

| Disclinations | Point defects (disclinations) are clearly visible as the centers of the brushes.[19] | Disclinations are present but are often more numerous and less clearly defined. |

| Director Alignment | Shows regions of well-defined, continuous changes in director orientation. | The director orientation is more randomly and non-uniformly distributed. |

| Formation Conditions | Often observed upon slow cooling from the isotropic phase or after annealing. | Can be seen upon rapid cooling or in samples with surface-induced disorder. |

Conclusion

Polarized Optical Microscopy is a powerful, accessible, and informative technique for the characterization of nematic Schiff bases. By understanding the principles of POM and the origins of different optical textures, researchers can effectively identify nematic phases and gain valuable insights into the molecular organization of these fascinating materials. The protocols and guidelines presented here offer a solid foundation for the successful application of POM in the study of liquid crystals, aiding in the development of new materials for a wide range of applications.

References

- Peculiarities of the Schlieren Textures in Lyotropic Nematic Mesophases. (n.d.).

-

DoITPoMS. (n.d.). Liquid Crystals (all content). University of Cambridge. Retrieved from [Link]

- Polarization Microscope Pictures of Liquid Crystals. (n.d.).

- The schlieren texture of nematic liquid crystals is characterised by a set of points at which the director orientation is. (n.d.).

-

Brinkman, W. F., & Cladis, P. E. (1982). Defects in liquid crystals. Physics Today, 35(5), 48–54. Retrieved from [Link]

-

Nehring, J., & Saupe, A. (1972). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15. Retrieved from [Link]

-

Fluorescence confocal microscopy images of defects in nematic phases of... (n.d.). ResearchGate. Retrieved from [Link]

-

DoITPoMS. (n.d.). Optical properties – observing defects. University of Cambridge. Retrieved from [Link]

-

Chandrasekhar, S., Nair, G. G., & Praefcke, K. (2006). Schlieren Textures in Biaxial Nematic Liquid Crystals. Molecular Crystals and Liquid Crystals, 453(1), 93-98. Retrieved from [Link]

-

Hong, S. W., et al. (2014). Direct mapping of local director field of nematic liquid crystals at the nanoscale. Proceedings of the National Academy of Sciences, 111(5), 1748-1753. Retrieved from [Link]

-

Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy. Retrieved from [Link]

-

Dierking, I. (2025, June 18). Liquid crystal textures: an overview. Liquid Crystals, 52(8), 1085-1123. Retrieved from [Link]

-

Lagerwall, J. P. F., et al. (2014). Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. PMC. Retrieved from [Link]

-

Molecular Expressions. (2015, November 13). Polarized Light Microscopy. Florida State University. Retrieved from [Link]

-